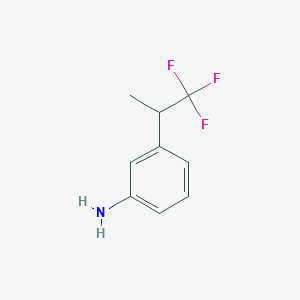
3-(1,1,1-Trifluoropropan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1,1-Trifluoropropan-2-yl)aniline is a chemical compound with the molecular formula C9H10F3N It is an aniline derivative where the aniline ring is substituted with a trifluoropropyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,1-Trifluoropropan-2-yl)aniline typically involves the reaction of aniline with 1,1,1-trifluoropropan-2-yl halides under basic conditions. One common method is the nucleophilic substitution reaction where aniline reacts with 1,1,1-trifluoropropan-2-yl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified by distillation or recrystallization to achieve the desired quality .
化学反応の分析
Types of Reactions
3-(1,1,1-Trifluoropropan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the trifluoropropyl group to other functional groups.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro-3-(1,1,1-trifluoropropan-2-yl)aniline
Reduction: 3-(1,1,1-Trifluoropropan-2-yl)cyclohexylamine
Substitution: 3-(1,1,1-Trifluoropropan-2-yl)-4-nitroaniline
科学的研究の応用
3-(1,1,1-Trifluoropropan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(1,1,1-Trifluoropropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 1,1,1-Trifluoro-2-propanol
- 3-Bromo-1,1,1-trifluoro-2-propanol
- 1,1,1-Trifluoropropan-2-yl hydrazine hydrochloride
Uniqueness
Compared to similar compounds, 3-(1,1,1-Trifluoropropan-2-yl)aniline is unique due to its aniline structure combined with a trifluoropropyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activity further distinguish it from other trifluoropropyl derivatives .
特性
分子式 |
C9H10F3N |
|---|---|
分子量 |
189.18 g/mol |
IUPAC名 |
3-(1,1,1-trifluoropropan-2-yl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-6(9(10,11)12)7-3-2-4-8(13)5-7/h2-6H,13H2,1H3 |
InChIキー |
GELAXKCHNJCAAL-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


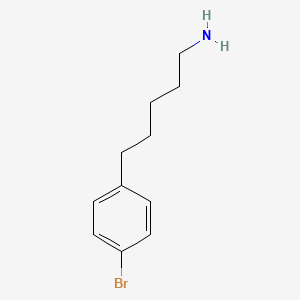
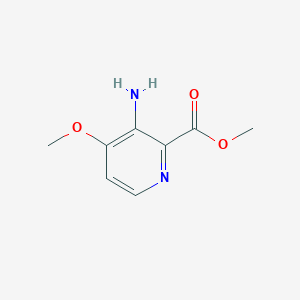

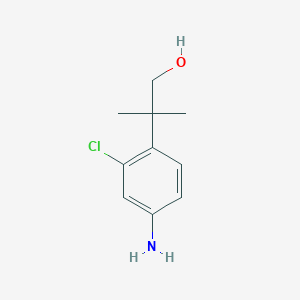
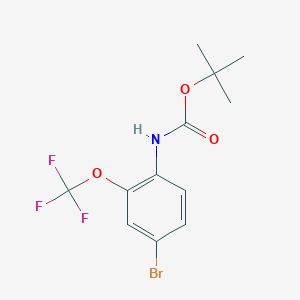

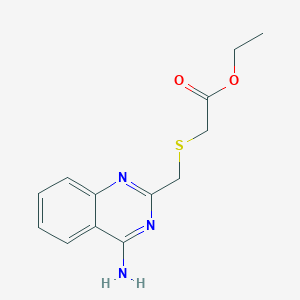
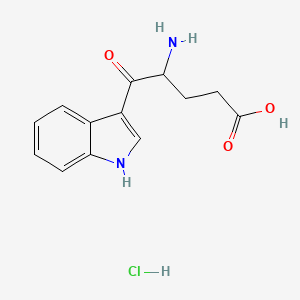
![N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-3-yl]acetamide](/img/structure/B13498706.png)
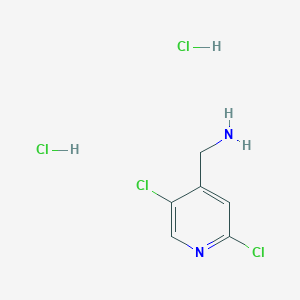
![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13498714.png)
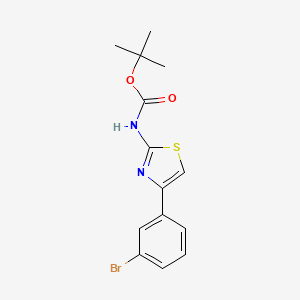
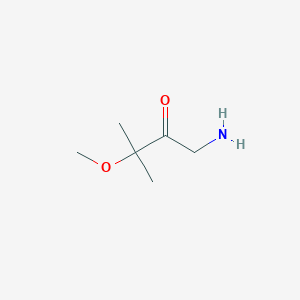
![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13498734.png)
